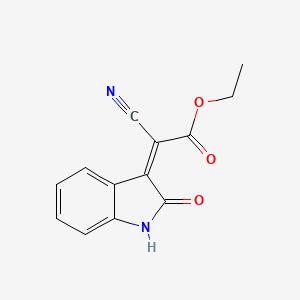

ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate

Descripción

Molecular Formula: C₁₃H₁₀N₂O₃

Average Mass: 242.23 g/mol

Stereochemistry: (2Z)-configuration

Key Identifiers: ChemSpider ID 608422; CAS RN 14003-18-0 .

This compound belongs to the 3-ylideneoxindole class, characterized by a conjugated enone system and a cyano group. Its Z-configuration at the exocyclic double bond distinguishes it from E-isomers, influencing its electronic properties and reactivity. The molecule is synthesized via modified Wittig reactions on isatin derivatives or through cyclocondensation strategies .

Propiedades

IUPAC Name |

ethyl (2Z)-2-cyano-2-(2-oxo-1H-indol-3-ylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-2-18-13(17)9(7-14)11-8-5-3-4-6-10(8)15-12(11)16/h3-6H,2H2,1H3,(H,15,16)/b11-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFZCQWVLYCKDS-LUAWRHEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1C2=CC=CC=C2NC1=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\1/C2=CC=CC=C2NC1=O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate typically involves the condensation of ethyl cyanoacetate with an appropriate indole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : Treatment with 2N NaOH in methanol (5 h, RT) yields the corresponding carboxylic acid derivative, (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid, with a 54% yield .

-

Acidic Workup : Post-hydrolysis acidification with 1N HCl precipitates the product, which is recrystallized from H₂O/EtOH .

Cycloaddition and Multi-Component Reactions

The compound participates in Cu-catalyzed cascade reactions:

-

Spirocyclization : Reacts with α-diazo esters, isatins, and malononitrile in the presence of Cu(OTf)₂/Rh₂(OAc)₄ to form spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives (60–99% yields) .

-

Catalyst Recycling : Cu(OTf)₂ can be reused for 4 cycles without significant yield loss .

Alkylation and Arylation

The indole nitrogen undergoes alkylation/arylation under mild conditions:

-

Benzylation : Reaction with benzyl bromide in DMSO/KOH (45 min, RT) introduces a 4-fluorobenzyl group at N1, achieving 90% yields for derivatives like [5c] .

-

Ethylation : Ethyl bromide in DMSO/KOH yields 1-ethyl-1H-indole-3-ylacetonitrile ([5a]) .

Thermal and Solubility Behavior

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate serves as an important intermediate in the synthesis of various heterocyclic compounds that exhibit significant biological activities. For instance:

- Anticancer Activity : Research has indicated that derivatives synthesized from this compound show promising anticancer properties against various cancer cell lines, including HT-29 colon cancer cells and K562 leukemia cells .

Psychoactive Substance Research

This compound has been explored in the context of novel psychoactive substances (NPS). Its structural similarities to known psychoactive agents make it a candidate for further investigation into its effects and potential therapeutic applications .

Organic Synthesis

Due to its electrophilic nature, this compound can participate in various nucleophilic reactions. This property makes it a versatile building block for synthesizing more complex molecular structures in organic chemistry .

Case Study 1: Anticancer Potential

A study demonstrated that compounds derived from this compound exhibited significant cytotoxicity against the HT-29 colon cancer cell line. The mechanism of action was attributed to the induction of apoptosis in cancer cells .

Case Study 2: Novel Psychoactive Properties

Research into NPS has highlighted the structural characteristics of this compound that may contribute to psychoactive effects. The compound's interaction with neurotransmitter systems warrants further exploration for potential therapeutic uses .

Mecanismo De Acción

The mechanism of action of ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular pathways and processes, ultimately resulting in the desired biological effects, such as anti-cancer activity.

Comparación Con Compuestos Similares

Stereoisomers: Z vs. E Configuration

Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate

- Ethyl (2Z)-Cyano Analogue Impact of Z-Configuration: The Z-geometry introduces steric hindrance, reducing reactivity in [3+2] cycloadditions compared to E-isomers. However, it enhances regioselectivity in 1,3-dipolar cycloadditions with nitrones .

Substituent Effects on the Indole Core

- Methyl (2Z)-(5-Chloro-2-oxoindolin-3-ylidene)cyanoacetate Structure: Chloro substituent at C5; methyl ester. Application: Demonstrates potent CRTH2 receptor antagonism (IC₅₀ < 100 nM), highlighting the role of electron-withdrawing groups in target binding .

Ethyl (5-Fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate

Ester Group Variations

- Methyl (2Z)-Cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate Molecular Formula: C₁₂H₈N₂O₃; Mass: 228.21 g/mol . Impact: Methyl esters generally exhibit lower lipophilicity (logP ~1.2) than ethyl esters (logP ~1.8), affecting membrane permeability and bioavailability.

Pharmacological Potential

- CRTH2 Antagonists: Chloro-substituted Z-derivatives (e.g., methyl (2Z)-(5-chloro)acetate) demonstrate nanomolar affinity for CRTH2 receptors, a target for allergic inflammation .

- Antiproliferative Effects: Cyano groups enhance activity by stabilizing charge-transfer complexes with DNA, as seen in ethyl (2Z)-cyanoacetate derivatives .

Actividad Biológica

Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 246.23 g/mol. The structure features an indole ring system, which is known for its diverse biological activities.

Anticancer Activity

Several studies have reported the anticancer potential of compounds related to the indole framework. For instance, research focusing on similar structures has demonstrated significant anti-cancer effects against various cancer cell lines. A notable study evaluated the sodium salt of a related compound, which showed promising results against Ehrlich ascites carcinoma (EAC) cells in vivo. The treatment led to a reduction in EAC cell volume and count, with an increase in apoptotic markers such as caspase 3 expression and a decrease in osteopontin levels .

Antioxidant Properties

The antioxidant activity of this compound has also been explored. Compounds with similar chemical scaffolds have been shown to exhibit significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell proliferation. For example, docking studies have indicated favorable interactions with key receptors involved in these processes .

Case Studies and Research Findings

Q & A

Q. Q: What are the standard synthetic routes for ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate, and how can reaction conditions be optimized for higher yields?

A: The compound is typically synthesized via Knoevenagel condensation between cyanoacetic acid derivatives and substituted isatins. For example, methyl (2Z)-(5-chloro-2-oxoindol-3-ylidene)(cyano)acetate reacts with nitromethane in the presence of piperidine (0.05 eq) to yield intermediates with 73.8% efficiency after 3 hours . Optimization strategies include:

- Catalyst selection : Piperidine or triethylamine (TEA) as bases, with TEA favoring fewer by-products in polar solvents like ethanol .

- Solvent choice : Nitromethane or ethyl acetate for better solubility of intermediates.

- Purification : Silica gel filtration and solvent evaporation for crude product isolation .

Characterization Techniques

Q. Q: Which spectroscopic and analytical methods are most reliable for characterizing this compound and its intermediates?

A: Key techniques include:

- Mass Spectrometry (MS) : Used to confirm molecular ions (e.g., [M-H]⁻ at m/z 322.2 and [M-H]⁺ at 324.2) .

- Infrared (IR) Spectroscopy : Peaks at ~1725 cm⁻¹ (C=O stretch) and ~3250 cm⁻¹ (N-H stretch) .

- X-ray Crystallography : Resolves stereochemistry and confirms the (Z)-configuration of the α,β-unsaturated ketone moiety .

Functionalization Strategies

Q. Q: How can the core structure be modified to explore structure-activity relationships (SAR) in drug discovery?

A: Common modifications include:

- Substitution at the indole nitrogen : Alkylation or acylation to alter electron density .

- Introduction of heterocycles : Thiazole or pyrazole rings via cyclization with thiosemicarbazides or hydrazines .

- Conjugation with amino acids : Ethyl esters of amino acids (e.g., glycine, alanine) enhance solubility for biological assays .

Biological Activity Profiling

Q. Q: What in vitro assays are suitable for evaluating the biological potential of this compound?

A: Standard assays include:

- Enzyme inhibition : IC50 determination against targets like CRTH2 receptors (e.g., IC50 = 131.1 nM for a related indole derivative) .

- Antiviral activity : Plaque reduction assays for compounds with IC50 values <10 µg/mL and therapeutic indices >80 .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 < 20 µM for derivatives with sulfonamide groups) .

Advanced Mechanistic Studies

Q. Q: How can computational methods like molecular docking clarify the compound’s mechanism of action?

A:

- Docking software : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., CDK2 or PRKCH) .

- QSAR models : Use quantum-chemical descriptors (e.g., HOMO-LUMO gaps) to correlate electronic properties with bioactivity .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Addressing Data Contradictions

Q. Q: How should researchers resolve discrepancies in reported synthetic yields or biological activities?

A:

- Reaction reproducibility : Validate conditions (e.g., catalyst loading, solvent purity) across labs. For example, piperidine vs. TEA may alter diastereomer ratios .

- Bioassay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize cell lines/passage numbers .

- Statistical analysis : Apply ANOVA to compare replicate data and identify outliers.

Stability and Solubility Challenges

Q. Q: What strategies improve the compound’s stability in aqueous buffers for pharmacological studies?

A:

- Prodrug design : Ester hydrolysis to carboxylate forms enhances solubility at physiological pH .

- Lyophilization : Stabilize as a lyophilized powder in PBS (pH 7.4) for long-term storage .

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to prevent aggregation .

Advanced Derivative Synthesis

Q. Q: How can novel derivatives be synthesized for targeting tumor-associated enzymes?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.